molecular formula C7H7N7Zn B15160772 3,5-Diazido-2,4-dimethylpyridine;ZINC CAS No. 142110-43-8

3,5-Diazido-2,4-dimethylpyridine;ZINC

Cat. No.: B15160772
CAS No.: 142110-43-8
M. Wt: 254.6 g/mol
InChI Key: GOYOUYWFWLQMAK-UHFFFAOYSA-N
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Description

3,5-Diazido-2,4-dimethylpyridine;ZINC is a chemical compound with the molecular formula C7H7N7 It is characterized by the presence of two azido groups (-N3) attached to the pyridine ring at the 3 and 5 positions, and two methyl groups (-CH3) at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diazido-2,4-dimethylpyridine typically involves the introduction of azido groups to a dimethylpyridine precursor. One common method is the diazotization of 3,5-dimethylpyridine followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN3) to introduce the azido groups.

Industrial Production Methods

Industrial production of 3,5-Diazido-2,4-dimethylpyridine may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potentially explosive nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions

3,5-Diazido-2,4-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro groups.

    Reduction: The azido groups can be reduced to amines.

    Substitution: The azido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the azido groups under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3,5-dinitro-2,4-dimethylpyridine.

    Reduction: Formation of 3,5-diamino-2,4-dimethylpyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3,5-Diazido-2,4-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other nitrogen-containing heterocycles.

    Biology: Potential use in the study of azido group interactions with biological molecules.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Diazido-2,4-dimethylpyridine involves the reactivity of the azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diazido-2,4-dimethylpyridine
  • 3,5-Diazido-2,6-dimethylpyridine
  • 3,5-Diazido-4-methylpyridine

Uniqueness

3,5-Diazido-2,4-dimethylpyridine is unique due to the specific positioning of the azido and methyl groups, which influence its reactivity and potential applications. The presence of two azido groups makes it highly reactive and suitable for various chemical transformations.

Properties

CAS No.

142110-43-8

Molecular Formula

C7H7N7Zn

Molecular Weight

254.6 g/mol

IUPAC Name

3,5-diazido-2,4-dimethylpyridine;zinc

InChI

InChI=1S/C7H7N7.Zn/c1-4-6(11-13-8)3-10-5(2)7(4)12-14-9;/h3H,1-2H3;

InChI Key

GOYOUYWFWLQMAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1N=[N+]=[N-])C)N=[N+]=[N-].[Zn]

Origin of Product

United States

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